molecular formula C10H13N3O B14650778 4'-(3,3-Dimethyl-1-triazeno)acetophenone CAS No. 52416-18-9

4'-(3,3-Dimethyl-1-triazeno)acetophenone

Cat. No.: B14650778
CAS No.: 52416-18-9
M. Wt: 191.23 g/mol
InChI Key: ZBVFWULSOYHNON-UHFFFAOYSA-N
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Description

4'-(3,3-Dimethyl-1-triazeno)acetophenone is a synthetic acetophenone derivative characterized by a triazeno group (-N=N-N(CH₃)₂) at the para position of the acetophenone core. The 3,3-dimethyl substitution on the triazeno moiety enhances stability, reducing premature degradation while retaining bioactivity . This compound’s synthesis typically involves diazotization and coupling reactions, leveraging acetophenone’s reactivity as a carbonyl precursor .

Properties

CAS No.

52416-18-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-[4-(dimethylaminodiazenyl)phenyl]ethanone

InChI

InChI=1S/C10H13N3O/c1-8(14)9-4-6-10(7-5-9)11-12-13(2)3/h4-7H,1-3H3

InChI Key

ZBVFWULSOYHNON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4’-(3,3-Dimethyl-1-triazeno)acetophenone typically involves the reaction of acetophenone derivatives with triazene compounds. One common method includes the reaction of acetophenone with 3,3-dimethyl-1-triazeno in the presence of a catalyst under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

4’-(3,3-Dimethyl-1-triazeno)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural and Functional Group Comparisons

The biological and chemical properties of acetophenone derivatives are heavily influenced by substituents. Below is a comparative analysis of 4'-(3,3-Dimethyl-1-triazeno)acetophenone with structurally similar compounds:

Compound Substituent Key Properties Applications
This compound -N=N-N(CH₃)₂ - Prodrug potential via diazonium release
- Enhanced stability from dimethyl groups
Anticancer agents, chemical intermediates
4’-Methoxyacetophenone -OCH₃ - Electron-donating group enhances aromatic reactivity
- High yields (87–98%) in Mannich reactions
Fragrances, drug synthesis
4’-Chloroacetophenone -Cl - Electron-withdrawing group increases electrophilicity
- Antifungal activity
Herbicides, antimicrobial agents
3',4'-Dimethylacetophenone -CH₃ (meta/para) - Lipophilic, improves membrane permeability
- Used in polymer synthesis
Industrial intermediates
4-Prenyloxyclavatol (fungal derivative) Prenyl-O- - Cytotoxic (IC₅₀: 15.42 µM in P-388 cells)
- Natural origin
Anticancer research
Paeonol (4’-Hydroxy-2’-methoxyacetophenone) -OH, -OCH₃ - Anti-inflammatory, antioxidant
- Rapid urinary excretion
Traditional medicine, anti-inflammatory drugs

Physicochemical Properties

  • Stability: The 3,3-dimethyltriazeno group improves stability over non-alkylated triazenes, though it remains less stable than methoxy or chloro derivatives under acidic conditions .
  • Solubility: Polar substituents (-OH, -OCH₃) enhance aqueous solubility, whereas the triazeno group’s hydrophobicity may limit bioavailability without formulation aids .

Research Findings and Data Tables

Table 1: Substituent Effects on Mannich Reaction Yields

Substituent Yield Range Optimal Conditions
-OCH₃ 87–98% Ethanol/HCl, 1:1.2:1 ketone:formaldehyde:amine
-Cl 80–92% Ethanol/HCl, extended reaction time
-NO₂ 70–85% Elevated temperature, acid catalysis
-N=N-N(CH₃)₂ Not reported Likely requires specialized diazotization protocols

Table 2: Cytotoxic Activities of Selected Acetophenones

Compound IC₅₀ (Murine P-388 Cells) Mechanism
Acronyculatin P (isoprenylated) 15.42 µM Apoptosis induction
Colletotricholide A 8.7 µM Mitochondrial membrane disruption
This compound N/A Diazonium-mediated DNA alkylation (hypothesized)

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